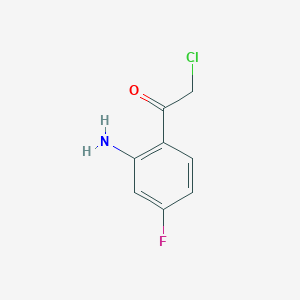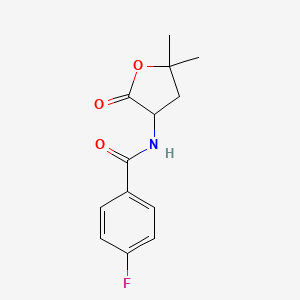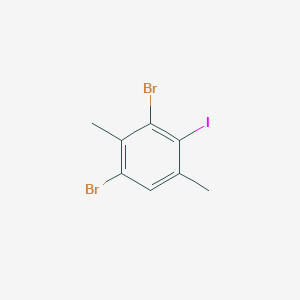![molecular formula C10H9BrOS B12840994 (5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The presence of a bromine atom at the 5-position and a methyl group at the 7-position, along with a methanol group at the 2-position, makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol typically involves the bromination of 7-methylbenzo[b]thiophene followed by the introduction of a methanol group at the 2-position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: The major products include (5-Bromo-7-methylbenzo[b]thiophen-2-yl)formaldehyde and (5-Bromo-7-methylbenzo[b]thiophen-2-yl)carboxylic acid.
Reduction: The major product is 7-methylbenzo[b]thiophen-2-ylmethanol.
Substitution: The major products depend on the substituent introduced, such as (5-Amino-7-methylbenzo[b]thiophen-2-yl)methanol or (5-Methylthio-7-methylbenzo[b]thiophen-2-yl)methanol.
Scientific Research Applications
Chemistry
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential biological activities. Compounds containing the benzo[b]thiophene moiety have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.
Medicine
The compound is investigated for its potential therapeutic applications. Derivatives of benzo[b]thiophene are being explored as drug candidates for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the fabrication of electronic devices.
Mechanism of Action
The mechanism of action of (5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzo[b]thiophene derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluorophenyl)benzo[b]thiophen-2-ylmethanol
- (5-Chloro-7-methylbenzo[b]thiophen-2-yl)methanol
- (5-Iodo-7-methylbenzo[b]thiophen-2-yl)methanol
Uniqueness
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is unique due to the specific positioning of the bromine and methyl groups on the benzo[b]thiophene ring This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various research applications
Properties
Molecular Formula |
C10H9BrOS |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
(5-bromo-7-methyl-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C10H9BrOS/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4,12H,5H2,1H3 |
InChI Key |
DEQGPNKHEQEURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=C2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)




![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)



